2-Methoxy-3-(trifluoromethyl)cinnamic acid
Overview
Description
2-Methoxy-3-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H9F3O3 and a molecular weight of 246.19 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a cinnamic acid backbone
Preparation Methods
The synthesis of 2-Methoxy-3-(trifluoromethyl)cinnamic acid typically involves the reaction of 2-methoxybenzaldehyde with trifluoromethylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through crystallization or extraction .
Chemical Reactions Analysis
2-Methoxy-3-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-Methoxy-3-(trifluoromethyl)cinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets. For instance, it can inhibit the growth of certain microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
2-Methoxy-3-(trifluoromethyl)cinnamic acid can be compared with other cinnamic acid derivatives, such as:
2-(Trifluoromethyl)cinnamic acid: Similar in structure but lacks the methoxy group, which may affect its reactivity and biological activity.
3-(Trifluoromethyl)cinnamic acid: Another positional isomer with different substitution patterns, leading to variations in chemical and physical properties.
4-Methoxycinnamic acid: Contains a methoxy group but lacks the trifluoromethyl group, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
(E)-3-[2-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-10-7(5-6-9(15)16)3-2-4-8(10)11(12,13)14/h2-6H,1H3,(H,15,16)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOJTMLTWNJUFL-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC=C1C(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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